molecular formula C23H22N4O3 B2725137 N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-64-3

N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2725137
CAS No.: 923201-64-3
M. Wt: 402.454
InChI Key: SVCOVPNJBMGTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused heterocyclic core with a pyrazole ring adjacent to a pyridine moiety. Key structural features include:

  • Position 7: A carboxamide group with a 2-methoxyphenyl substituent, contributing to hydrogen bonding and solubility modulation.
  • Position 2/3: A phenyl group and a ketone oxygen, stabilizing the core structure through conjugation .

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-13-26-14-17(22(28)24-19-11-7-8-12-20(19)30-2)21-18(15-26)23(29)27(25-21)16-9-5-4-6-10-16/h4-12,14-15H,3,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCOVPNJBMGTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps. One common method starts with the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . This reaction forms the core pyrazolo[4,3-c]pyridine structure, which is then further functionalized to introduce the methoxyphenyl, phenyl, and propyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Enzyme Inhibition and Therapeutic Development

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of diseases such as cancer and inflammation. Pyrazolo[4,3-c]pyridine derivatives are known to exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[4,3-c]pyridine can inhibit cancer cell proliferation through various mechanisms. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways .

1.2 Neuroprotective Effects

Research indicates that compounds within this class may possess neuroprotective properties. They could help mitigate neuronal damage and offer therapeutic strategies for neurodegenerative diseases . The ability to bind to monoamine oxidase enzymes suggests potential applications in treating depression and anxiety disorders.

Chemical Reactivity and Synthesis

2.1 Synthetic Routes

The synthesis of N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo Core : This involves cyclization reactions under controlled conditions using bases like sodium hydride in polar aprotic solvents such as dimethyl sulfoxide.
  • Functional Group Modifications : The introduction of various substituents can enhance biological activity and alter chemical properties .

2.2 Reaction Mechanisms

The compound can undergo various chemical reactions, including oxidation and substitution reactions. These properties allow for further functionalization, which is crucial for tailoring the compound's biological activity .

The biological activity profile of this compound includes:

Activity Type Description
AnticancerInhibits cancer cell proliferation through CDK inhibition.
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory cytokines.
NeuroprotectiveProtects neurons from damage; potential use in neurodegenerative diseases.
AntioxidantExhibits antioxidant properties that may protect against oxidative stress.
AntimicrobialDemonstrates activity against various pathogenic bacteria and fungi.

Case Studies

Several studies have highlighted the efficacy of pyrazolo[4,3-c]pyridine derivatives:

  • Anticancer Study : A study demonstrated that a similar derivative exhibited significant cytotoxic effects on breast cancer cells by inducing apoptosis through caspase activation .
  • Neuroprotection Research : Another investigation found that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 5

Modifications at position 5 significantly alter molecular properties:

Compound Name (CAS No.) Position 5 Substituent Molecular Formula Molecular Weight Key Properties/Notes
Target Compound Propyl (C3H7) C24H22N4O3 422.46 Enhanced lipophilicity compared to ethyl analogs
923682-25-1 (N-(4-Ethoxyphenyl)-...) Ethyl (C2H5) C23H22N4O3 408.45 Reduced steric bulk; potential for faster metabolism
7f (CAS not provided) Quinolin-3-yl C24H18N4O3 410.42 Aromatic extension may improve π-π stacking interactions
923216-25-5 (5-Benzyl-...) Benzyl (C6H5CH2) C27H22N4O2 434.49 Increased aromaticity; possible CNS penetration

Key Insight: Propyl and benzyl groups enhance hydrophobic interactions, while ethyl or quinoline substituents may optimize solubility or target-specific binding.

Carboxamide Substituent Variations

The amide group at position 7 modulates solubility and target engagement:

Compound Name (CAS No.) Amide Substituent Molecular Formula Key Features
Target Compound 2-Methoxyphenyl C24H22N4O3 Methoxy group enhances solubility and H-bonding
923175-15-9 (N-(4-Methylphenyl)-...) 4-Methylphenyl C24H22N4O2 Methyl group increases hydrophobicity
923233-41-4 (N-(2-Methoxyethyl)-...) 2-Methoxyethyl C19H22N4O3 Aliphatic chain improves flexibility and membrane permeability
4d (CAS not provided) 5-Methylfuran-2-yl C22H17N5O3 Furan moiety introduces polarity and metabolic stability

Key Insight : Electron-donating groups (e.g., methoxy) improve solubility, while alkyl or aromatic substituents prioritize lipophilicity.

Core Heterocycle Modifications

Replacing the pyrazolo[4,3-c]pyridine core alters electronic and steric profiles:

Compound Name (CAS No.) Core Structure Key Differences
Target Compound Pyrazolo[4,3-c]pyridine Balanced π-stacking and hydrogen bonding
4d (CAS not provided) [1,2,4]Triazolo[1,5-a]pyridine Additional nitrogen increases polarity and metabolic stability
KEV (6N7A) Pyrazolo[4,3-c]pyridine Chloro and methoxy substituents enhance kinase inhibition

Key Insight : Triazolo cores may favor polar interactions, while pyrazolo derivatives are more tunable for hydrophobic targets.

Implications for Drug Design

  • Target Compound : The 2-methoxyphenyl carboxamide and propyl chain position it as a candidate for CNS targets requiring moderate lipophilicity and H-bonding capacity.
  • Triazolo Analogs (e.g., 4d) : Better suited for extracellular targets due to increased polarity .
  • Quinolinyl Derivatives (e.g., 7f): Potential in oncology or anti-infective applications due to aromatic stacking .

Biological Activity

N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused ring system that contributes to its biological properties. The molecular formula is C24H24N4OC_{24}H_{24}N_4O, indicating the presence of multiple functional groups that enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy by preventing their ability to repair DNA damage .
  • Cytokine Modulation : It may also modulate immune responses by influencing cytokine production, enhancing the innate immune response against tumor cells.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:
    • MCF7 (Breast Cancer) : IC50 values indicate significant growth inhibition at concentrations as low as 0.01 µM.
    • A549 (Lung Cancer) : Exhibited IC50 values around 26 µM, showcasing moderate efficacy against this cell line .
  • Mechanistic Insights : The compound induces apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses have confirmed increased levels of γH2AX, indicating DNA damage accumulation and subsequent apoptosis in treated cells .

Antimicrobial Properties

Beyond its anticancer effects, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it may possess inhibitory effects against various bacterial strains, although further investigations are needed to quantify these effects and understand the underlying mechanisms.

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Notes
AnticancerMCF70.01Significant growth inhibition
AnticancerA54926Moderate efficacy
AntimicrobialVarious bacteriaTBDPreliminary studies indicate activity

Case Studies

  • Study on PARP Inhibition : A study investigated the effects of this compound on BRCA-deficient cancer cells. Results indicated that the compound effectively inhibited PARP activity and enhanced the cytotoxicity of standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models have been utilized to assess the in vivo efficacy of this compound. Results showed significant tumor reduction in xenograft models when combined with standard chemotherapy agents, highlighting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine-7-carboxamide?

Methodological Answer: The compound’s core structure is typically synthesized via a multi-step strategy:

Pyrazolo-pyridine scaffold formation : Cyclocondensation of 3-aminopyrazoles with β-ketoesters or β-diketones under acidic conditions (e.g., HCl or H2SO4) yields the pyrazolo[4,3-c]pyridine core .

Substituent introduction : Propyl and phenyl groups are introduced via alkylation or nucleophilic substitution at the 5- and 2-positions, respectively.

Carboxamide functionalization : Coupling the 7-carboxylic acid derivative with 2-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
Key Data :

  • Typical yields range from 70–85% for cyclocondensation steps .
  • Reaction times vary (12–24 h) depending on substituent reactivity.

Q. Q2. How is the compound’s structure validated post-synthesis?

Methodological Answer: Structural validation employs:

NMR spectroscopy :

  • ¹H NMR : Peaks for the 2-methoxyphenyl group (δ 3.84 ppm, OCH3), pyrazole-proton (δ 8.12–8.79 ppm), and propyl chain (δ 0.9–1.6 ppm) .
  • 13C NMR : Carbonyl signals (C=O, δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm).

X-ray crystallography : Confirms bond angles (e.g., N3—C13—C14 ≈ 179.7°) and planarity of the pyrazolo-pyridine core .

Mass spectrometry : Molecular ion peaks (e.g., m/z 316 [M-64]+) align with theoretical molecular weights .

Q. Q3. What in vitro assays are used to assess the compound’s bioactivity?

Methodological Answer: Common assays include:

Enzyme inhibition : IC50 determination against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assays).

Antimicrobial activity : Minimum inhibitory concentration (MIC) testing via broth microdilution .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selective toxicity .
Key Considerations :

  • Use DMSO as a solvent (≤1% v/v) to avoid cellular toxicity artifacts.
  • Include positive controls (e.g., doxorubicin for cytotoxicity).

Advanced Research Questions

Q. Q4. How do substituents (e.g., propyl vs. methyl at position 5) influence the compound’s bioactivity?

Methodological Answer: Substituent effects are studied via:

SAR (Structure-Activity Relationship) analysis :

  • Propyl group : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .
  • Methoxy group (position 2) : Stabilizes aromatic π-stacking in enzyme binding pockets .

Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins.
Data Example :

  • Propyl-substituted analogs show 2–3× higher IC50 values against kinase X compared to methyl derivatives .

Q. Q5. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Address discrepancies through:

Dynamic effects analysis :

  • NMR : Detects conformational flexibility (e.g., rotamers of the propyl chain) causing peak splitting .
  • X-ray : Captures the most stable crystal-packing conformation, which may differ from solution-state structures .

Variable-temperature NMR : Identifies temperature-dependent shifts caused by slow equilibria.

DFT calculations : Compare theoretical and experimental spectra to validate assignments .

Q. Q6. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer: Optimization approaches include:

Prodrug design : Introduce phosphate or amino acid esters at the carboxamide group to enhance aqueous solubility .

Formulation : Use nanoemulsions or cyclodextrin complexes to improve bioavailability.

Structural modification : Replace the propyl group with PEGylated chains (e.g., —O(CH2CH2O)nCH3) .
Key Data :

  • LogP of the parent compound: ~3.5 (moderately lipophilic).
  • Aqueous solubility: <10 µM in PBS (pH 7.4), necessitating formulation .

Q. Q7. How is the compound’s metabolic stability evaluated in preclinical models?

Methodological Answer: Metabolic profiling involves:

Liver microsome assays : Incubate with rat/human microsomes and quantify parent compound depletion via LC-MS.

CYP450 inhibition screening : Identify interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Pharmacokinetic studies : Measure plasma half-life (t1/2) and clearance rates in rodent models.
Example Data :

  • t1/2 in mice: ~2.5 h (iv administration) .
  • Major metabolites: O-demethylated and hydroxylated derivatives .

Q. Q8. What experimental designs address low reproducibility in biological assays?

Methodological Answer: Improve reproducibility via:

Strict batch standardization :

  • Purity: ≥95% (HPLC) with quantified impurities.
  • Solvent history: Document DMSO stock preparation (freeze-thaw cycles ≤3) .

Assay controls :

  • Include internal standards (e.g., fluorescent probes) for plate normalization.
  • Replicate experiments across independent labs.

Data normalization : Use Z-factor or signal-to-background ratios to quantify assay robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.